molecular formula C13H22N2O5S2 B5370017 N,N-diethyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide

N,N-diethyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide

Cat. No.: B5370017
M. Wt: 350.5 g/mol
InChI Key: NWAYYZLTYQHFKK-UHFFFAOYSA-N
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Description

N,N-diethyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide is a complex organic compound with the molecular formula C13H22N2O5S2 and a molecular weight of 350.454 Da . This compound is characterized by its sulfonamide group, which is known for its diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide typically involves multiple steps, starting from readily available precursorsThe final step involves the N,N-diethylation of the amine group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds .

Scientific Research Applications

N,N-diethyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of sulfonamide-based therapeutics.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and methylsulfonyl groups enhances its solubility and potential interactions with biological targets .

Properties

IUPAC Name

N,N-diethyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5S2/c1-6-15(7-2)22(18,19)11-8-9-13(20-4)12(10-11)14(3)21(5,16)17/h8-10H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAYYZLTYQHFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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